molecular formula C10H11BrN2O5 B15124011 Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate

Cat. No.: B15124011
M. Wt: 319.11 g/mol
InChI Key: FJOKFCLOJJGZOT-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate is a chemical compound with the molecular formula C10H11BrN2O5 and a molecular weight of 319.11 g/mol . This compound is known for its unique structure, which includes a bromine atom, a nitro group, and a pyridine ring. It is used in various research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate typically involves multiple steps. One common method includes the nitration of a pyridine derivative, followed by bromination and esterification reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11BrN2O5

Molecular Weight

319.11 g/mol

IUPAC Name

ethyl 2-(6-bromo-4-methyl-2-nitropyridin-3-yl)oxyacetate

InChI

InChI=1S/C10H11BrN2O5/c1-3-17-8(14)5-18-9-6(2)4-7(11)12-10(9)13(15)16/h4H,3,5H2,1-2H3

InChI Key

FJOKFCLOJJGZOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(N=C(C=C1C)Br)[N+](=O)[O-]

Origin of Product

United States

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